REACTION_SMILES
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[CH3:28][NH:29][CH:30]([CH3:31])[CH3:32].[O-:1][S:2](=[O:3])(=[O:4])[O-:5].[O-:6][P:7](=[O:8])([O-:9])[O-:10].[O:11]1[CH2:12][CH:13]1[CH2:14][O:15][c:16]1[c:17](-[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:18][cH:19][cH:20][cH:21]1>>[OH:11][CH:13]([CH2:12][N:29]([CH3:28])[CH:30]([CH3:31])[CH3:32])[CH2:14][O:15][c:16]1[c:17](-[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:18][cH:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(-c2ccccc2OCC2CO2)cc1
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Name
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Type
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product
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Smiles
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CC(C)N(C)CC(O)COc1ccccc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |